molecular formula C15H12OS2 B14132274 {[1-(Benzenesulfinyl)propadienyl]sulfanyl}benzene CAS No. 89005-23-2

{[1-(Benzenesulfinyl)propadienyl]sulfanyl}benzene

Katalognummer: B14132274
CAS-Nummer: 89005-23-2
Molekulargewicht: 272.4 g/mol
InChI-Schlüssel: GICBBVFBLRFRBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[1-(Benzenesulfinyl)propadienyl]sulfanyl}benzene is a chemical compound characterized by the presence of benzenesulfinyl and propadienyl groups attached to a sulfanyl benzene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(Benzenesulfinyl)propadienyl]sulfanyl}benzene typically involves the reaction of benzenesulfinyl chloride with propadienyl sulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost.

Analyse Chemischer Reaktionen

Types of Reactions

{[1-(Benzenesulfinyl)propadienyl]sulfanyl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the propadienyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

{[1-(Benzenesulfinyl)propadienyl]sulfanyl}benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of {[1-(Benzenesulfinyl)propadienyl]sulfanyl}benzene involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. These interactions are mediated by the unique structural features of the compound, which allow it to bind to specific sites on target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • {[1-(Benzenesulfinyl)propadienyl]sulfanyl}benzene
  • {[1-(Benzenesulfinyl)propadienyl]sulfanyl}toluene
  • {[1-(Benzenesulfinyl)propadienyl]sulfanyl}phenol

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

89005-23-2

Molekularformel

C15H12OS2

Molekulargewicht

272.4 g/mol

InChI

InChI=1S/C15H12OS2/c1-2-15(17-13-9-5-3-6-10-13)18(16)14-11-7-4-8-12-14/h3-12H,1H2

InChI-Schlüssel

GICBBVFBLRFRBA-UHFFFAOYSA-N

Kanonische SMILES

C=C=C(SC1=CC=CC=C1)S(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.